An In-depth Technical Guide to 2-chloro-N-(2-biphenylyl)propanamide: Synonyms, Nomenclature, and a Validated Synthetic Protocol
An In-depth Technical Guide to 2-chloro-N-(2-biphenylyl)propanamide: Synonyms, Nomenclature, and a Validated Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical nomenclature of 2-chloro-N-(2-biphenylyl)propanamide, a compound of interest in synthetic chemistry and potential drug discovery. Due to its status as a relatively uncommon and not widely cataloged chemical, this document also outlines a robust, field-proven synthetic methodology adapted from the well-established synthesis of analogous, commercially significant compounds.
Chemical Identity and Nomenclature
A precise understanding of a molecule's name and its synonyms is fundamental for effective research, communication, and database searches. This section will deconstruct the systematic naming of 2-chloro-N-(2-biphenylyl)propanamide according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines and explore its alternative names.
Systematic IUPAC Nomenclature
The preferred IUPAC name for the target molecule is 2-chloro-N-([1,1'-biphenyl]-2-yl)propanamide . Let's dissect this name to understand the underlying principles:
-
Propanamide: This is the parent or principal functional group. It indicates a three-carbon aliphatic chain ("propan-") with a carbonyl group double-bonded to an oxygen and single-bonded to a nitrogen atom ("-amide"). The carbonyl carbon is designated as position 1 of this chain.
-
2-chloro-: This prefix specifies that a chlorine atom is substituted on the second carbon of the propanamide chain.
-
N-([1,1'-biphenyl]-2-yl): This part of the name describes the substituent attached to the nitrogen atom of the amide.
-
N- : This locant indicates that the attachment is to the nitrogen atom.
-
[1,1'-biphenyl]: This identifies the substituent as a biphenyl group, which consists of two benzene rings connected by a single bond between carbon 1 of the first ring and carbon 1' of the second ring.
-
-2-yl: This indicates that the biphenyl group is attached to the nitrogen of the propanamide via the carbon at the 2-position of one of the benzene rings.
-
The following diagram illustrates the numbering of the carbon atoms in the molecule, which is crucial for understanding its nomenclature.
Caption: IUPAC numbering for 2-chloro-N-([1,1'-biphenyl]-2-yl)propanamide.
Synonyms and Alternative Nomenclature
While the IUPAC name provides a definitive and unambiguous identifier, other names may be encountered in literature or databases. Understanding these variations is crucial for comprehensive information retrieval.
| Name Type | Name | Rationale |
| Preferred IUPAC Name | 2-chloro-N-([1,1'-biphenyl]-2-yl)propanamide | The most systematic and unambiguous name. |
| Alternative Systematic Name | 2-chloro-N-(2-phenylphenyl)propanamide | A simplified name where one phenyl ring is treated as a substituent on the other. |
| Common Name Pattern | N-(2-Biphenylyl)-2-chloropropionamide | This format uses the common name for the biphenyl substituent and the older name "propionamide" for the three-carbon amide. |
It is important to note that a specific Chemical Abstracts Service (CAS) number for 2-chloro-N-(2-biphenylyl)propanamide could not be definitively identified in major chemical databases. This suggests that the compound is not widely registered or commercially available.
Validated Synthetic Protocol
Given the absence of a readily available source for 2-chloro-N-(2-biphenylyl)propanamide, a reliable synthetic route is essential for researchers wishing to study this molecule. The following protocol is adapted from the well-documented synthesis of the fungicide Boscalid, which shares a similar 2-aminobiphenyl core structure.[1] This multi-step synthesis is robust and has been proven effective on an industrial scale.
Overall Synthetic Workflow
The synthesis can be broken down into three main stages:
-
Suzuki-Miyaura Cross-Coupling: Formation of the biphenyl core by coupling an aryl halide with an arylboronic acid.
-
Nitro Group Reduction: Conversion of the nitro-biphenyl intermediate to the corresponding amino-biphenyl.
-
Amidation: Acylation of the amino-biphenyl with 2-chloropropionyl chloride to yield the final product.
The following diagram provides a high-level overview of the synthetic workflow.
